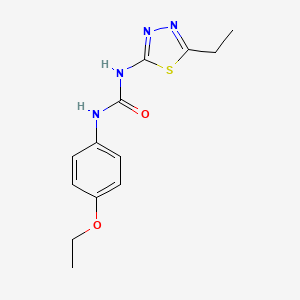
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide, also known as CFEB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide selectively inhibits the activity of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which has been shown to reduce pain sensitivity in animal models.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has been shown to have significant biochemical and physiological effects, including the reduction of pain sensitivity in animal models. N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has also been shown to have anti-inflammatory effects and to reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is its selectivity for the fatty acid amide hydrolase enzyme, which allows for the specific modulation of the endocannabinoid system. However, one limitation of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide, including its potential use in the treatment of pain and inflammation in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide and its potential for off-target effects. Finally, the development of more selective and potent inhibitors of the fatty acid amide hydrolase enzyme may lead to improved therapeutic options for the treatment of pain and inflammation.
合成方法
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide can be synthesized through various methods, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-aminobenzoate, followed by the reaction of the resulting intermediate with acetic anhydride and hydrochloric acid. Another method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 4-hydroxybenzoate, followed by the reaction of the resulting intermediate with thionyl chloride and then with ethylamine. Both of these methods have been used to successfully synthesize N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has been studied for its potential use in various scientific research applications, including its use as a tool compound for studying the role of the endocannabinoid system in pain modulation. N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has been shown to selectively inhibit the activity of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which has been shown to reduce pain sensitivity in animal models.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-14(17)13(16)9-11/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRORTGJQSSFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)

![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)

![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)